N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” is a chemical compound with the linear formula C17H15N5OS3 . It has a molecular weight of 401.534 .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly detailed in the search results. A related compound, 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl), has been mentioned in a study . For a detailed analysis of the chemical reactions, it would be best to refer to the original research articles.Scientific Research Applications
Synthesis and Spectroscopic Studies
The compound is involved in the synthesis of novel heterocyclic compounds, demonstrating its role as a precursor in organic chemistry. For instance, a study focused on synthesizing derivatives by reacting with various compounds to yield products characterized by spectral studies, emphasizing its utility in creating biologically relevant molecules (Patel, Patel, & Shah, 2015).
Biological Activities
Derivatives of the compound have been explored for their antibacterial and antifungal properties. Research indicates that synthesized compounds exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi, showcasing the potential for antimicrobial drug development (Sych et al., 2019).
Carbonic Anhydrase Inhibitory Properties
Studies have demonstrated the synthesis of metal complexes of derivatives showing strong carbonic anhydrase inhibitory effects. These complexes were compared to acetazolamide, a known inhibitor, suggesting their potential in treating conditions where carbonic anhydrase activity modulation is beneficial (Büyükkıdan et al., 2013).
Anticancer Activity
The compound's derivatives have been evaluated for their cytotoxicity against cancer cell lines, including epidermal growth factor receptor-expressed cells. Some derivatives exhibited moderate to excellent potency, indicating their potential as EGFR inhibitors for cancer therapy (Zhang et al., 2017).
Molecular Docking and ADMET Predictions
Further research includes molecular docking studies to predict the interaction mechanisms with biological targets and ADMET (absorption, distribution, metabolism, excretion, toxicity) property predictions to evaluate drug-likeness. These studies contribute to understanding the compound's pharmacological potential and safety profile (Tiwari et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, also known as ZINC03254160, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound acts on the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating potential for further development.
properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(11-7-4-8-19-11)15-13-16-17-14(21-13)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYNUQPYYLWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.